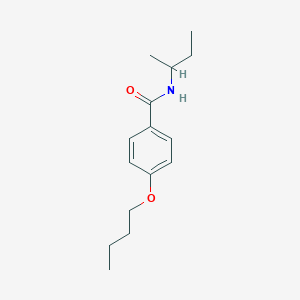
4-butoxy-N-(sec-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(sec-butyl)benzamide, also known as BBSB, is a chemical compound that has been widely studied for its potential use in scientific research. BBSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(sec-butyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules. In the case of metal ion detection, 4-butoxy-N-(sec-butyl)benzamide is thought to bind to the metal ion and undergo a conformational change that results in fluorescence. In the case of enzyme inhibition, 4-butoxy-N-(sec-butyl)benzamide is thought to bind to the active site of the enzyme and prevent the breakdown of its substrate.
Biochemical and Physiological Effects:
4-butoxy-N-(sec-butyl)benzamide has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(sec-butyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions and other target molecules. However, one limitation of using 4-butoxy-N-(sec-butyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-(sec-butyl)benzamide. One area of interest is the development of new fluorescent probes based on the structure of 4-butoxy-N-(sec-butyl)benzamide for the detection of other target molecules. Another potential direction is the investigation of 4-butoxy-N-(sec-butyl)benzamide as a potential therapeutic agent for the treatment of diseases such as Alzheimer's, which are associated with acetylcholinesterase dysfunction. Additionally, further research is needed to determine the potential toxicity and pharmacokinetics of 4-butoxy-N-(sec-butyl)benzamide in vivo.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(sec-butyl)benzamide involves the reaction of 4-butoxybenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography to yield 4-butoxy-N-(sec-butyl)benzamide in high purity.
Applications De Recherche Scientifique
4-butoxy-N-(sec-butyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and mercury. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Nom du produit |
4-butoxy-N-(sec-butyl)benzamide |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-butan-2-yl-4-butoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-11-18-14-9-7-13(8-10-14)15(17)16-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17) |
Clé InChI |
DPUCHBALQUVVRK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)
![N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267092.png)
![N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B267094.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)
![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B267100.png)


![N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)

![N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B267110.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B267112.png)